molecular formula C21H15ClN2O2 B11642603 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

Cat. No.: B11642603
M. Wt: 362.8 g/mol
InChI Key: SDKLKIBUDRTCMP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the oxazole ring.

    Benzothiazole Derivatives: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.

    Benzofuran Derivatives: Similar structure without the nitrogen atom in the ring.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-9-10-16(17(22)11-13)20(25)23-15-6-4-5-14(12-15)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25)

InChI Key

SDKLKIBUDRTCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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